N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide
Übersicht
Beschreibung
N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This molecule has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of the neurotransmitter GABA. By inhibiting this enzyme, N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide increases the levels of GABA in the brain, which can have a calming and anti-seizure effect.
Biochemical and Physiological Effects
N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to increasing GABA levels, it has also been shown to increase the levels of other neurotransmitters, such as dopamine and norepinephrine. It has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has several advantages for use in lab experiments. It is highly selective for GABA transaminase and has a long half-life, which makes it easier to administer and study. However, there are also some limitations to its use. It can be difficult to synthesize and is relatively expensive compared to other compounds. It also has a narrow therapeutic window, which can make dosing challenging.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One area of interest is in the development of new derivatives with improved pharmacokinetic properties. Another area of interest is in the study of its potential use in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Finally, there is also interest in exploring its potential use in combination with other drugs for the treatment of epilepsy and other disorders.
Wissenschaftliche Forschungsanwendungen
N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. One of the most promising applications is in the treatment of epilepsy, where it has been shown to be effective in reducing seizure activity in animal models. N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide has also been studied for its potential use in the treatment of addiction, where it has been shown to reduce drug-seeking behavior in animal models. Other potential applications include the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
N-(3-cyclopentylpropyl)-1-[1-(cyclopropanecarbonyl)piperidin-4-yl]piperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N3O2/c27-22(24-13-3-7-18-5-1-2-6-18)20-8-4-14-26(17-20)21-11-15-25(16-12-21)23(28)19-9-10-19/h18-21H,1-17H2,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIRJQFYAGGRHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCNC(=O)C2CCCN(C2)C3CCN(CC3)C(=O)C4CC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyclopentylpropyl)-1'-(cyclopropylcarbonyl)-1,4'-bipiperidine-3-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.